molecular formula C66H132N2O11S B13760917 Tristearic acid, triester with 2,2',2'',2'''-(ethylenedinitrilo)tetraethanol, methosulphate CAS No. 23525-20-4

Tristearic acid, triester with 2,2',2'',2'''-(ethylenedinitrilo)tetraethanol, methosulphate

Cat. No.: B13760917
CAS No.: 23525-20-4
M. Wt: 1161.8 g/mol
InChI Key: FHQCADNVDXPSDA-UHFFFAOYSA-N
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Description

Tristearic acid, triester with 2,2’,2’‘,2’‘’-(ethylenedinitrilo)tetraethanol, methosulphate is a complex organic compound It is a triester formed from the reaction of tristearic acid and 2,2’,2’‘,2’‘’-(ethylenedinitrilo)tetraethanol, with methosulphate as a counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tristearic acid, triester with 2,2’,2’‘,2’‘’-(ethylenedinitrilo)tetraethanol, methosulphate typically involves the esterification of tristearic acid with 2,2’,2’‘,2’‘’-(ethylenedinitrilo)tetraethanol. The reaction is usually carried out under acidic conditions, with methosulphate acting as a catalyst. The reaction mixture is heated to facilitate the esterification process, resulting in the formation of the triester.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced purification techniques, such as distillation and crystallization, are common in the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

Tristearic acid, triester with 2,2’,2’‘,2’‘’-(ethylenedinitrilo)tetraethanol, methosulphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are commonly employed.

Major Products

The major products formed from these reactions include oxides, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Tristearic acid, triester with 2,2’,2’‘,2’‘’-(ethylenedinitrilo)tetraethanol, methosulphate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound in studying esterification reactions.

    Biology: The compound is utilized in biochemical assays and as a component in certain biological buffers.

    Industry: The compound is used in the production of surfactants, lubricants, and emulsifiers.

Mechanism of Action

The mechanism by which tristearic acid, triester with 2,2’,2’‘,2’‘’-(ethylenedinitrilo)tetraethanol, methosulphate exerts its effects involves the interaction of its ester groups with various molecular targets. The compound can form hydrogen bonds and electrostatic interactions with proteins and other biomolecules, influencing their structure and function. The specific pathways involved depend on the context in which the compound is used, such as in biochemical assays or drug delivery systems.

Comparison with Similar Compounds

Similar Compounds

    Tristearin: A triglyceride derived from three units of stearic acid.

    Glyceryl tristearate: Another ester of stearic acid, commonly used in cosmetics and food products.

    N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: A related compound with similar structural features.

Uniqueness

Tristearic acid, triester with 2,2’,2’‘,2’‘’-(ethylenedinitrilo)tetraethanol, methosulphate is unique due to its specific combination of ester groups and the presence of methosulphate as a counterion

Properties

CAS No.

23525-20-4

Molecular Formula

C66H132N2O11S

Molecular Weight

1161.8 g/mol

IUPAC Name

2-[2-[bis(2-octadecanoyloxyethyl)amino]ethyl-(2-hydroxyethyl)amino]ethyl octadecanoate;dimethyl sulfate

InChI

InChI=1S/C64H126N2O7.C2H6O4S/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-62(68)71-59-55-65(54-58-67)52-53-66(56-60-72-63(69)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)57-61-73-64(70)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3;1-5-7(3,4)6-2/h67H,4-61H2,1-3H3;1-2H3

InChI Key

FHQCADNVDXPSDA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCN(CCN(CCOC(=O)CCCCCCCCCCCCCCCCC)CCOC(=O)CCCCCCCCCCCCCCCCC)CCO.COS(=O)(=O)OC

Origin of Product

United States

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